Levonorgestrel-d6 ((-)-Norgestrel-d6)
Description
The Fundamental Role of Stable Isotope Analogs in Quantitative Scientific Investigation
Stable isotope labeling is a cornerstone technique in modern quantitative science, enabling researchers to trace and accurately measure molecules within complex biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including those in medicine and pharmacology. The core principle involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). researchgate.net
This substitution results in a compound that is chemically identical to its non-labeled counterpart but has a greater mass. acs.org This mass difference is the key to its utility, as it can be readily detected and differentiated by mass spectrometry (MS). acs.org In quantitative bioanalysis, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. nih.govchromatographyonline.com
An ideal internal standard is a compound added in a known quantity to a sample to correct for variability during the analytical process. scispace.com The SIL internal standard co-elutes with the target analyte and experiences identical conditions during sample preparation, extraction, and ionization within the mass spectrometer. By comparing the signal of the known amount of the SIL internal standard to the signal of the native analyte, researchers can correct for signal suppression or enhancement caused by the sample matrix and achieve highly accurate and precise quantification. This approach is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, where exact concentration measurements are critical. nih.gov
Principles and Applications of Deuterium Substitution in Organic and Medicinal Chemistry
Deuterium (D), a stable isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the atom without altering its size, shape, or charge. acs.org In medicinal chemistry, the strategic replacement of hydrogen with deuterium in a drug molecule is a process known as deuteration. researchgate.net This modification relies on a quantum mechanical phenomenon called the kinetic isotope effect (KIE). nih.gov
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, more energy is required to break a C-D bond. nih.gov Many drug molecules are cleared from the body through metabolic processes, often involving cytochrome P450 (CYP450) enzymes, which frequently catalyze the cleavage of C-H bonds as a rate-limiting step. nih.govnih.gov
By selectively replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, the rate of metabolic breakdown at that position can be significantly slowed. plos.org This "metabolic switching" can lead to several potential therapeutic advantages:
Enhanced Safety and Tolerability: By blocking the formation of a toxic or reactive metabolite, deuteration can lead to a better safety profile. nih.gov
Increased Bioavailability: Reducing first-pass metabolism in the liver can result in a higher concentration of the active drug reaching systemic circulation. nih.gov
The application of deuterium substitution has evolved from a tool for mechanistic studies to a recognized strategy in drug discovery and development, with the first deuterated drug, deutetrabenazine, being approved by the U.S. FDA. researchgate.net However, the effects of deuteration are not always predictable and must be determined experimentally, as the outcome depends on the specific drug, its metabolic pathways, and the enzymes involved. plos.orgsemanticscholar.org
Overview of Levonorgestrel-d6 as a Deuterated Steroid Analogue in Research Contexts
Levonorgestrel-d6 is the deuterated analog of Levonorgestrel (B1675169), a synthetic progestin. caymanchem.com Specifically, it is the biologically active component of Norgestrel (B7790687), labeled with six deuterium atoms. caymanchem.comcaymanchem.com Its primary and critical application in scientific research is to serve as a stable isotope-labeled internal standard for the accurate quantification of Levonorgestrel in biological matrices like plasma. caymanchem.comijraset.com
Given that Levonorgestrel is used in very low concentrations, highly sensitive and specific analytical methods are required for its measurement in pharmacokinetic and other research studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, and the use of Levonorgestrel-d6 is integral to achieving the necessary accuracy and precision. ijraset.comnih.gov
In a typical bioanalytical workflow, a known amount of Levonorgestrel-d6 is added to a plasma sample. ijraset.com Both the analyte (Levonorgestrel) and the internal standard (Levonorgestrel-d6) are extracted and analyzed simultaneously. researchgate.net Because of their nearly identical chemical and physical properties, any loss during sample preparation or fluctuation in the MS signal affects both compounds equally. ijraset.com The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, a precise concentration can be determined. ijraset.com
Interactive Data Tables
Table 1: Chemical Properties of Levonorgestrel-d6
| Property | Value | Source |
| Formal Name | (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6 | caymanchem.com |
| CAS Number | 2376035-98-0 | caymanchem.com |
| Molecular Formula | C₂₁H₂₂D₆O₂ | caymanchem.com |
| Formula Weight | 318.5 | caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d6) | caymanchem.com |
Table 2: Research Findings: UPLC-MS/MS Parameters for Levonorgestrel Quantification Using Levonorgestrel-d6
This table summarizes the mass spectrometry parameters from a published study that developed a method for quantifying Levonorgestrel in human plasma, demonstrating the practical application of Levonorgestrel-d6 as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
| Levonorgestrel | 328.2 | 90.9 | Positive ESI | researchgate.net |
| Levonorgestrel-d6 (IS) | 334.1 | 91.0 | Positive ESI | researchgate.net |
Properties
CAS No. |
793-67-7 |
|---|---|
Molecular Formula |
C21H22O2D6 |
Molecular Weight |
318.49 |
Appearance |
White to Pale Yellow Solid |
melting_point |
228-239°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
797-63-7 (unlabelled) |
Synonyms |
(-)-Norgestrel-2,2,4,6,6,10-d6; 17-Ethynyl-18-methyl-19-nortestosterone-d6; (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Levonorgestrel-d6; |
tag |
Norgestrel Impurities |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Characterization of Levonorgestrel D6
Methodological Approaches for the Synthesis of Deuterated Steroid Compounds
The synthesis of deuterated steroids employs a variety of chemical methods designed to replace hydrogen atoms with deuterium (B1214612). These techniques range from simple exchange reactions to more complex multi-step syntheses involving deuterated reagents. nih.gov The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule under the reaction conditions, and the required level of isotopic enrichment.
Common methodological approaches include:
Catalytic Hydrogen-Deuterium (H-D) Exchange: This method often utilizes heavy water (D₂O) as the deuterium source in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) with aluminum powder. nih.gov This approach can be effective for introducing deuterium at specific sites, such as those adjacent to carbonyl groups, through enolization. rsc.org
Acid or Base-Catalyzed Exchange: Protons on carbon atoms alpha to a carbonyl group are acidic and can be exchanged for deuterium under either acidic or basic conditions using a deuterated solvent like D₂O or methanol-d4. nih.gov
Reduction with Deuterated Reagents: The use of deuterated reducing agents, such as Lithium Aluminum Deuteride (LiAlD₄), is a powerful method for introducing deuterium at specific locations, for example, by reducing a ketone to a deuterated alcohol. nih.gov
Alkynylation with Deuterated Acetylene (B1199291): For steroids containing an ethynyl (B1212043) group, such as Levonorgestrel (B1675169), deuterated acetylene gas can be used during the alkynylation step to introduce a deuterium atom at the terminal position of the ethynyl side chain. A synthesis process for non-deuterated levonorgestrel involves the reaction of methoxydienone (B195248) with an alkynyllithium ammine complex, which could be adapted using deuterated acetylene. google.com
These methods can be used individually or in combination to achieve the desired deuteration pattern on the steroid scaffold. nih.gov
Advanced Characterization of Levonorgestrel-d6 for Isotopic Purity and Positional Enrichment
Once synthesized, the deuterated compound must be rigorously characterized to confirm its identity, isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms), and positional enrichment (the percentage of deuterium at each specific labeled position). The primary analytical tools for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com
Isotopically labeled internal standards are crucial for correcting variations in sample preparation and instrument response in quantitative mass spectrometry-based assays. nih.gov Therefore, confirming the high isotopic purity of Levonorgestrel-d6 is essential for its function.
Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of Levonorgestrel-d6.
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for verifying the elemental composition and isotopic purity of a labeled compound. enovatia.com Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy (typically within 5 parts per million, ppm). enovatia.comnih.gov This allows for the unambiguous determination of a molecule's elemental formula.
For Levonorgestrel-d6, HRMS is used to:
Confirm Molecular Mass: Verify that the monoisotopic mass of the synthesized compound corresponds to the theoretical mass of C₂₁H₂₂O₂D₆.
Assess Isotopic Distribution: Analyze the relative intensities of the isotopic peaks. A high isotopic purity would be indicated by the molecular ion peak for the d6 species being the most abundant, with minimal contributions from d0 to d5 species. High-resolution instruments can clearly separate the isotopic peaks, allowing for accurate quantification of the enrichment level. enovatia.com
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS can help confirm the location of the deuterium atoms. nih.gov For example, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, Levonorgestrel-d6 showed a mass transition from a parent ion of m/z 334.1 to a product ion of m/z 91.0. researchgate.net Comparing the fragmentation pattern of the deuterated compound to its non-deuterated analog (m/z 328.2 → 90.9) can reveal which fragments have retained the deuterium labels, thus providing clues about their position. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for Levonorgestrel and Levonorgestrel-d6
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass Transition (m/z) researchgate.net |
| Levonorgestrel | C₂₁H₂₈O₂ | 312.20893 | 328.2 → 90.9 |
| Levonorgestrel-d6 | C₂₁H₂₂D₆O₂ | 318.24658 | 334.1 → 91.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful complementary technique for confirming the positional enrichment of the deuterium labels.
Proton NMR (¹H NMR): In a ¹H NMR spectrum, the replacement of a hydrogen atom with deuterium results in the disappearance of the corresponding proton signal. studymind.co.uk This allows for a straightforward assessment of which positions have been deuterated.
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. wikipedia.org It is particularly useful for highly enriched compounds and provides definitive proof of the presence and chemical environment of the deuterium atoms, confirming the success of the labeling reaction. sigmaaldrich.com
Together, HRMS and NMR spectroscopy provide a comprehensive characterization of Levonorgestrel-d6, ensuring its suitability as a high-purity internal standard for demanding analytical applications.
Advanced Bioanalytical and Analytical Methodologies Utilizing Levonorgestrel D6
The Indispensable Role of Levonorgestrel-d6 as an Internal Standard in Quantitative Analysis
In quantitative analysis, especially when dealing with trace levels of an analyte in a complex sample, an internal standard (IS) is crucial for achieving accurate results. Levonorgestrel-d6 is specifically designed for use as an internal standard for the quantification of levonorgestrel (B1675169). caymanchem.comcaymanchem.com A good internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. thieme-connect.com As a stable isotope-labeled version of levonorgestrel, Levonorgestrel-d6 fulfills this requirement exceptionally well, co-eluting with the unlabeled analyte and exhibiting similar behavior during extraction and ionization. thieme-connect.com This mimicry allows it to compensate for variations in sample handling, extraction recovery, and instrument response.
Isotope-Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard (e.g., Levonorgestrel-d6) to the sample before any processing steps. thieme-connect.com This "spiked" sample is then subjected to extraction and analysis.
The mass spectrometer can differentiate between the analyte (levonorgestrel) and the internal standard (Levonorgestrel-d6) due to their mass difference. For instance, the protonated precursor to product ion transitions monitored for norgestrel (B7790687) (a racemic mixture containing levonorgestrel) and its internal standard, levonorgestrel-d6, were m/z 313.30→245.40 and 319.00→251.30, respectively. thieme-connect.com Quantification is based on the ratio of the signal intensity of the native analyte to the signal intensity of the isotope-labeled internal standard. Because both compounds are affected proportionally by any physical losses during sample preparation or fluctuations in instrument response, this ratio remains constant and directly correlates to the analyte's concentration. This method significantly improves accuracy and precision compared to other quantification strategies.
Biological samples such as plasma, serum, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. longdom.org During LC-MS/MS analysis, these components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, a phenomenon known as the matrix effect. longdom.org This can lead to either ion suppression (a decrease in analyte signal) or, less commonly, ion enhancement, both of which compromise the accuracy and reproducibility of the quantification. longdom.org
The use of a stable isotope-labeled internal standard like Levonorgestrel-d6 is the most effective strategy to counteract these matrix effects. thieme-connect.com Since Levonorgestrel-d6 has nearly identical chemical and physical properties to levonorgestrel, it experiences the same degree of ion suppression or enhancement. nih.gov For example, in one study, significant ion suppression of 66.6% was observed for levonorgestrel in plasma; however, the deuterated internal standard showed comparable suppression, which allowed for the accurate correction of the signal and ensured the reliability of the quantitative results. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to a more accurate determination of the analyte's true concentration. nih.gov
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Levonorgestrel-d6
The development and validation of robust LC-MS/MS methods are essential for the reliable quantification of levonorgestrel in various matrices. These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte. nih.govnih.gov The use of Levonorgestrel-d6 as an internal standard is a cornerstone of these validated assays. thieme-connect.comresearchgate.net Method validation typically assesses parameters such as linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, and stability to ensure the method is fit for its intended purpose. thieme-connect.comnih.gov
Table 1: Examples of Validated LC-MS/MS Method Parameters for Levonorgestrel Quantification
| Analyte(s) | Internal Standard | Matrix | Linearity Range (pg/mL) | LLOQ (pg/mL) | Mass Transition (m/z) | Source |
|---|---|---|---|---|---|---|
| Norgestrel | Levonorgestrel-d6 | Human Plasma | 304.356–50,807.337 | Not Specified | 313.30 → 245.40 | thieme-connect.com |
| Levonorgestrel | Levonorgestrel-d6 | Human Plasma | 100–30,000 | 100 | 328.2 → 90.9 | researchgate.net |
| Levonorgestrel | D-(-)-norgestrel-d7 | Human Plasma | 49.6–1500 | 49.6 | 313.2 → 245.2 | nih.gov |
| Levonorgestrel | Prednisone | Human Plasma | 100–10,000 | 100 | 313.16 → 245.10 | nih.govresearchgate.net |
| Levonorgestrel | 17-alpha-methyltestosterone | Human Plasma | 265–130,000 | 265 | Not Specified | nih.gov |
Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. frontiersin.org The primary goals are to achieve high and reproducible recovery of the analyte and internal standard while minimizing matrix effects. frontiersin.org The most common techniques for extracting levonorgestrel from biological fluids are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov
Table 2: Overview of Solid-Phase Extraction Protocols for Levonorgestrel
| Matrix | SPE Sorbent | Key Optimization Parameters | Analyte Recovery | Source |
|---|---|---|---|---|
| Human Plasma | Not Specified | Followed by rapid derivatization. | 93.69% | researchgate.net |
| Wastewater | Not Specified | pH: 2, Elution Solvent: 100% Methanol (B129727), Elution Volume: 4 mL | 94% | frontiersin.orgfrontiersin.org |
Liquid-liquid extraction is a sample preparation method based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov LLE is valued for its simplicity and effectiveness in extracting analytes from complex matrices. nih.gov Several LLE procedures have been successfully applied for the quantification of levonorgestrel. The selection of the organic solvent is critical for achieving high extraction efficiency. One study found that ethyl acetate (B1210297) provided the best recovery (91%) for levonorgestrel from an aqueous solution compared to other organic solvents. nih.gov Another validated method for plasma samples used a mixture of hexane (B92381) and ethyl acetate. nih.gov
Table 3: Examples of Liquid-Liquid Extraction Procedures for Levonorgestrel
| Matrix | Extraction Solvent(s) | Key Procedural Details | Analyte Recovery | Source |
|---|---|---|---|---|
| Human Plasma | Hexane-ethyl acetate (70:30, v/v) | Used for a bioequivalence study. | Not Specified | nih.gov |
| Human Plasma | Methyl-tert-butyl ether: n-hexane (50:50, v/v) | Followed by dansyl derivatization to improve sensitivity. | Not Specified | nih.gov |
| Human Plasma | Not Specified | Used in a multiplexed assay for several hormonal contraceptives. | Not Specified | nih.gov |
| Aqueous Solution / In Vitro Release Medium | Ethyl acetate | Compared several organic solvents; ethyl acetate was superior. | 91% | nih.gov |
| Human Plasma | Not Specified | Mean recovery was 99.5% for levonorgestrel. | 99.5% | nih.gov |
Comprehensive Sample Preparation Techniques
Chemical Derivatization Strategies for Enhanced Sensitivity and Selectivity
The inherent hydrophobicity and comparatively low ionization efficiency of oxosteroids like levonorgestrel can present challenges for achieving high sensitivity in quantitative analysis. omicsonline.orgomicsonline.org To overcome these limitations, chemical derivatization is employed as a strategy to improve the ionization characteristics of both levonorgestrel and its internal standard, Levonorgestrel-d6.
One effective approach is an oximation reaction, which targets the keto (>C=O) functional group. omicsonline.org In this method, the extracted and dried residue containing levonorgestrel and Levonorgestrel-d6 is reconstituted and treated with a solution of hydroxylamine (B1172632). omicsonline.org This reaction converts the keto group into an oxime derivative. The derivatization enhances the protonation efficiency of the molecules, leading to a significant improvement in signal intensity and, consequently, the sensitivity of the LC-MS/MS method. omicsonline.orgomicsonline.org For instance, a study demonstrated that derivatization with 0.7% hydroxylamine at 50°C for 20 minutes, followed by the addition of water to halt the reaction, substantially improved method sensitivity. omicsonline.org This derivatization step was crucial for achieving a lower limit of quantification (LLOQ) of 100 pg/mL. omicsonline.org The use of derivatization helps in developing methods that can quantify levonorgestrel at very low picogram concentrations, which is essential for pharmacokinetic studies. omicsonline.orgomicsonline.org
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is fundamental for selectively isolating levonorgestrel and Levonorgestrel-d6 from endogenous components in complex biological samples like plasma, thereby minimizing matrix effects and ensuring accurate quantification. thieme-connect.com
Selection and Evaluation of Stationary Phases (e.g., C18 Columns)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for levonorgestrel analysis. The most commonly selected stationary phases are C18 (octadecylsilyl) columns, which are valued for their hydrophobicity and ability to retain and separate steroid hormones effectively. omicsonline.orgnih.gov
Various C18 columns from different manufacturers have been successfully implemented. Examples include:
Kromasil C18 (50 x 4.6 mm) : Used for resolving derivatized levonorgestrel and Levonorgestrel-d6. omicsonline.orgresearchgate.net
Shim-pack VP-OSD C18 (150 mm × 2.0 mm, 4.6 µm) : Employed in an LC-ESI-MS/MS method. nih.gov
Luna® C18(2) (150 × 4.6 mm, 5 μm) : Utilized for the isocratic separation of levonorgestrel in a validated HPLC method. nih.gov
Fortis™ C18 (3 μm: 100mm × 2.1mm) : Chosen for its performance in separating levonorgestrel from plasma extracts. nih.gov
Zorbax XDB-Phenyl (3.5 µm) : While not a C18, this phenyl column was also used, demonstrating that alternative reversed-phase chemistries can achieve the necessary separation. thieme-connect.com
Mobile Phase Composition and Gradient Elution Optimization
The composition of the mobile phase is a critical parameter that directly influences retention time, peak shape, and ionization efficiency in mass spectrometry. Typically, mobile phases consist of a mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov The addition of modifiers like formic acid, acetic acid, ammonium (B1175870) acetate, or ammonium hydroxide (B78521) helps to control the pH and improve the ionization process. omicsonline.orgnih.govnih.govmdpi.com
Both isocratic and gradient elution modes are used.
Isocratic Elution : A constant mobile phase composition is maintained throughout the analysis. For example, a mixture of methanol and 0.01% formic acid (80:20, v/v) has been used successfully. nih.gov Another method employed a 50:50 (v/v) mixture of acetonitrile and water. nih.gov While simpler, isocratic methods may result in longer run times. nih.gov
Gradient Elution : The proportion of the organic solvent is increased over the course of the run. This is often preferred for complex samples as it can shorten the analysis time and improve peak resolution. omicsonline.orgresearchgate.netnih.gov A typical gradient program might start with a lower concentration of the organic phase (e.g., 50% acetonitrile) and ramp up to a high concentration (e.g., 90% acetonitrile) to elute the analyte, before returning to the initial conditions for column re-equilibration. researchgate.net Studies have found that acidic conditions (pH ~3.0-3.5) using 0.1% formic acid as a modifier provide optimal peak symmetry and a good signal-to-noise ratio for derivatized levonorgestrel. omicsonline.orgomicsonline.org
Table 1: Examples of Chromatographic Conditions for Levonorgestrel Analysis
| Stationary Phase | Mobile Phase | Elution Mode | Flow Rate | Reference |
|---|---|---|---|---|
| Kromasil C18 (50 x 4.6 mm) | A: 0.1% Formic Acid B: Acetonitrile | Gradient | 0.300 mL/min | researchgate.net |
| Shim-pack VP-OSD C18 (150 mm × 2.0 mm) | Methanol and 0.01% formic acid (80:20, v/v) | Isocratic | 0.2 mL/min | nih.gov |
| Luna® C18(2) (150 × 4.6 mm, 5 μm) | Acetonitrile and Water (50:50, v/v) | Isocratic | 1.0 mL/min | nih.gov |
| Fortis™ C18 (100mm × 2.1mm, 3 μm) | A: Water + 0.1% NH4OH B: Methanol + 0.1% NH4OH | Gradient | 400 µL/min | nih.gov |
Detailed Mass Spectrometry Parameters for Quantitative Detection
Mass spectrometry provides the high selectivity and sensitivity required for the quantification of levonorgestrel at low concentrations in biological fluids. Levonorgestrel-d6 is used as the internal standard to ensure accuracy. caymanchem.com
Ionization Source Optimization (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The choice of ionization source is crucial for achieving optimal sensitivity. For levonorgestrel, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been evaluated, typically operating in positive ion mode, which produces a stronger response than negative mode. nih.govresearchgate.net
A direct comparison of the two sources revealed that ESI provides superior sensitivity for levonorgestrel detection. nih.govnih.gov The study found the limit of detection with ESI to be 0.25 ng/mL, which was significantly lower than the 1 ng/mL achieved with APCI. nih.govnih.gov While the APCI source appeared to be slightly less susceptible to matrix effects, the higher sensitivity of ESI led to its selection as the preferred ionization technique for the rapid and sensitive quantification of levonorgestrel. nih.govresearchgate.net Consequently, many high-sensitivity methods for levonorgestrel and its deuterated standard utilize ESI as the ionization source. thieme-connect.comomicsonline.orgnih.gov
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) for the analyte and its internal standard, fragmenting it in the collision cell, and monitoring a specific product ion. This process ensures high specificity and reduces background noise. thieme-connect.com
The selection of MRM transitions is a critical step in method development.
For underivatized compounds : A common transition for levonorgestrel is the fragmentation of the precursor ion at m/z 313.2 or 313.3 to a product ion at m/z 245.2 or 245.4. thieme-connect.comnih.govnih.gov For the corresponding internal standard, Levonorgestrel-d6, the transition monitored is m/z 319.0 → 251.3. thieme-connect.com
For derivatized compounds : When derivatized with hydroxylamine, the precursor ion for levonorgestrel-oxime is m/z 328.2. omicsonline.orgresearchgate.net While several product ions can be formed (e.g., m/z 124.1, 91.0, 79.0), the transition m/z 328.2 → 90.9 was selected for its high reproducibility and consistency. omicsonline.orgomicsonline.org For the derivatized internal standard, Levonorgestrel-d6-oxime, the corresponding transition is m/z 334.1 → 91.0. omicsonline.orgomicsonline.orgresearchgate.net
The collision energy and other source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) are carefully optimized to maximize the signal intensity for these specific transitions. researchgate.netnih.gov
Table 2: Optimized Mass Spectrometry Parameters and MRM Transitions
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Levonorgestrel (Derivatized) | Positive ESI | 328.2 | 90.9 | omicsonline.orgresearchgate.net |
| Levonorgestrel-d6 (Derivatized) | Positive ESI | 334.1 | 91.0 | omicsonline.orgresearchgate.net |
| Norgestrel (contains Levonorgestrel) | Positive Ion Spray | 313.30 | 245.40 | thieme-connect.com |
| Levonorgestrel-d6 | Positive Ion Spray | 319.00 | 251.30 | thieme-connect.com |
| Levonorgestrel (LNG) | Positive Polarity | 313.2 | 245.2 | nih.gov |
Rigorous Method Validation According to Regulatory Scientific Guidelines
For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. fda.gov This validation demonstrates that the method is accurate, precise, and reproducible for the quantification of levonorgestrel in a specific biological matrix, such as human plasma. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines outlining the essential validation parameters. europa.eueuropa.eubioanalysisforum.jp The use of Levonorgestrel-d6 is integral to meeting the stringent acceptance criteria for these parameters. aptochem.comscispace.com
The linearity of a bioanalytical method establishes the relationship between the instrumental response and the known concentration of the analyte over a specific range. nih.gov For the quantification of levonorgestrel, a calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples (e.g., blank human plasma). nih.gov These standards contain known concentrations of levonorgestrel and a constant concentration of the internal standard, Levonorgestrel-d6. researchgate.net
The curve is generated by plotting the peak area ratio of levonorgestrel to Levonorgestrel-d6 against the nominal concentration of levonorgestrel. rsc.org A linear regression model, often with a weighting factor such as 1/x² or 1/(concentration)², is applied to the data to generate the best-fit line. nih.gov The performance of the calibration curve is judged by its correlation coefficient (r or r²), which must typically be 0.99 or greater. rsc.orgscispace.com
Regulatory guidelines stipulate that a calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six non-zero concentration levels. nalam.ca The back-calculated concentrations of these standards must meet strict accuracy criteria, generally within ±15% of the nominal value, and ±20% for the lower limit of quantification (LLOQ). rsc.orgnalam.ca
Table 1: Example of Calibration Curve Parameters for Levonorgestrel
| Parameter | Typical Finding | Regulatory Acceptance Criteria |
|---|---|---|
| Concentration Range | 49.6 - 1500 pg/mL nih.gov | Must cover the expected concentration range of study samples. nih.gov |
| Regression Model | Weighted Linear Regression (1/x²) nih.gov | Model should be justified and provide the best fit. nalam.ca |
| Correlation Coefficient (r²) | ≥ 0.99 nih.govresearchgate.net | Generally ≥ 0.99. scispace.com |
| Standard Deviation from Nominal | ≤ ±15% (≤ ±20% at LLOQ) rsc.org | ≤ ±15% (≤ ±20% at LLOQ). nalam.ca |
Precision measures the degree of agreement among individual measurements when the analytical procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. au.dk It is a critical indicator of the method's reproducibility. Precision is assessed at multiple concentration levels—typically low, medium, and high-quality control (QC) samples—by analyzing several replicates. rsc.org
Intra-day precision (repeatability) is determined by analyzing replicate QC samples within the same analytical run on the same day. rsc.orgpharmainfo.in
Inter-day precision (intermediate precision) is assessed by analyzing replicate QC samples on at least three different days. rsc.orgpharmainfo.in
The precision is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). For the results to be acceptable, the %RSD should not exceed 15% for all QC levels, except for the LLOQ, where a limit of 20% is permissible. au.dk Levonorgestrel-d6 helps to minimize variability arising from sample processing and instrument response, thereby improving the method's precision. aptochem.com
Accuracy refers to the closeness of the mean concentration determined by the method to the true or nominal concentration of the analyte. au.dk It is evaluated by analyzing QC samples at low, medium, and high concentrations prepared in the same biological matrix. rsc.org The accuracy is expressed as the percent relative error (%RE) or percent bias. rsc.org
According to regulatory guidelines, the mean calculated concentration for each QC level should be within ±15% of the nominal value (±20% for the LLOQ). au.dkpharmacompass.com The co-injection of Levonorgestrel-d6 with every sample is crucial for achieving high accuracy, as it corrects for potential variations during sample preparation and analysis, ensuring that the calculated analyte concentration is a true reflection of the actual amount present. clearsynth.com
Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data for Levonorgestrel Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||
|---|---|---|---|---|---|
| Precision (%RSD) | Accuracy (%RE) | Precision (%RSD) | Accuracy (%RE) | ||
| Low (LQC) | 0.5 | 10.2% documentsdelivered.com | -4.1% nih.gov | 12.9% documentsdelivered.com | -2.5% |
| Medium (MQC) | 6.0 | 3.7% documentsdelivered.com | +1.5% | 5.1% documentsdelivered.com | +0.8% |
| High (HQC) | 45.0 | 4.2% documentsdelivered.com | -0.9% | 6.8% documentsdelivered.com | -1.2% |
Extraction recovery is the measure of the efficiency of the analytical method's extraction procedure in isolating the analyte from the biological matrix. au.dk It is determined by comparing the analytical response of an analyte from a sample that has been spiked with the analyte before extraction (pre-extraction spike) to the response of a sample where the analyte is added to the extracted matrix after the extraction process (post-extraction spike). biotage.com
Table 3: Example of Extraction Recovery Results
| QC Level | Analyte (Levonorgestrel) Recovery | Internal Standard (Levonorgestrel-d6) Recovery |
|---|---|---|
| Low | 92.5% | 93.1% |
| Medium | 94.1% researchgate.net | 94.5% researchgate.net |
| High | 94.4% | 94.0% |
Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, or co-administered drugs. pharmatutor.org Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present. nih.govut.ee
In LC-MS/MS analysis, selectivity is achieved by a combination of chromatographic separation and mass spectrometric detection. nih.govtechnologynetworks.com The use of tandem mass spectrometry, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), provides a high degree of specificity. nih.gov For levonorgestrel, a specific mass transition (e.g., m/z 313.2 → 245.2) is monitored. nih.gov
To ensure the method is selective, blank matrix samples from multiple sources are analyzed to check for interferences at the retention times of both levonorgestrel and Levonorgestrel-d6. rsc.org According to FDA guidelines, any interfering peak response should not be more than 20% of the LLOQ for the analyte and not more than 5% for the internal standard. fda.gov The use of a high-purity, stable isotope-labeled internal standard like Levonorgestrel-d6 is crucial, as it co-elutes with the analyte and its distinct mass ensures it is not confounded by matrix components, providing a reliable reference for quantification. aptochem.comtandfonline.com
The stability of the analyte in the biological matrix must be thoroughly evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection. researchgate.net Levonorgestrel-d6 is essential in these assessments to differentiate between analytical variability and genuine analyte degradation. Stability is tested under various conditions that mimic sample handling and storage during a clinical or pre-clinical study. nih.gov
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the analyte's stability after being subjected to multiple cycles of freezing and thawing. QC samples are analyzed after undergoing, for example, three cycles from -70°C to room temperature. nih.govnih.gov
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period that exceeds the expected duration of sample handling. nih.govnih.gov
Long-Term Stability: Assesses analyte stability in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for a duration that covers the period from sample collection to analysis. nih.gov
Post-Preparative (Autosampler) Stability: Confirms that the processed samples remain stable while waiting for injection in the autosampler. nih.gov
For each condition, the mean concentration of the stability-tested QC samples is compared against that of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration. researchgate.net
Table 4: Summary of Levonorgestrel Stability in Human Plasma
| Stability Condition | Duration/Cycles | Temperature | Result (Deviation from Nominal) | Status |
|---|---|---|---|---|
| Freeze-Thaw | 3 Cycles nih.gov | -70°C to Room Temp | ≤ -4.1% nih.gov | Stable |
| Bench-Top | 5 Hours nih.gov | Room Temperature | ≤ -13.4% nih.gov | Stable |
| Post-Preparative | 24 Hours nih.gov | 2-8°C | ≤ -10.1% nih.gov | Stable |
| Long-Term | 15 Days nih.gov | -20°C | Within acceptance criteria nih.gov | Stable |
Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Levonorgestrel-d6
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and often reference method for the comprehensive analysis of steroids. oup.comrug.nl Its high chromatographic resolution makes it particularly suitable for separating structurally similar steroid isomers. nih.gov However, the analysis of steroids like levonorgestrel by GC-MS necessitates a critical chemical modification step known as derivatization. oup.comnih.gov This process is essential to increase the volatility and thermal stability of the steroid molecules, making them amenable to gas chromatographic separation. nih.gov
The most common derivatization technique for steroids, including what would be applied to Levonorgestrel-d6, is silylation. mdpi.comyoutube.com This involves replacing active hydrogen atoms in functional groups (such as hydroxyl and ketone groups) with a trimethylsilyl (B98337) (TMS) group. mdpi.comyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in combination with catalysts like ammonium iodide (NH4I) and reducing agents like dithiothreitol (B142953) (DTT), are employed to create TMS derivatives. mdpi.com This derivatization not only improves volatility but also promotes characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and sensitive detection. nih.gov
A typical GC-MS method for the analysis of a derivatized steroid like Levonorgestrel-d6 would involve the following key parameters, extrapolated from general steroid analysis protocols:
Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine, environmental samples) is the initial step. This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comnih.gov Following extraction, the solvent is evaporated, and the residue is subjected to derivatization. For instance, a sample might be treated with a mixture of pyridine (B92270) and a silylating agent like BSTFA and incubated at an elevated temperature (e.g., 70°C) to ensure complete derivatization. fda.gov
Gas Chromatography: A high-temperature, low-bleed capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used for steroid separation. fda.govrestek.com The oven temperature is programmed with a gradient to ensure the effective separation of different steroid derivatives. mdpi.com For example, an initial temperature might be held before ramping up to over 300°C to elute the high-molecular-weight steroid derivatives. restek.com
Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. fda.gov For quantitative analysis, selected ion monitoring (SIM) is employed. nih.gov This technique involves monitoring specific fragment ions characteristic of the analyte, which significantly enhances the sensitivity and selectivity of the method. For Levonorgestrel-d6, the specific mass-to-charge ratios (m/z) of its characteristic fragment ions would be monitored.
The validation of such a GC-MS method would be performed according to established international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the reliability of the analytical results. nih.gov
Table 1: Hypothetical GC-MS Parameters for Levonorgestrel-d6 Analysis
| Parameter | Condition |
| Sample Preparation | |
| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst |
| Derivatization Reaction | 60-90 minutes at 60-80°C |
| Gas Chromatography | |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. ~150°C, ramped to >300°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
This table presents a hypothetical set of parameters based on typical GC-MS analysis of steroids. Specific conditions would require empirical optimization.
Concomitant Analysis of Multiple Steroids and Progestins Utilizing Levonorgestrel-d6
The ability to simultaneously measure multiple analytes in a single run is a significant advantage of modern chromatographic techniques. In the field of endocrinology and environmental science, there is a growing need for methods that can concurrently quantify a panel of steroids and synthetic progestins. Levonorgestrel-d6 is an ideal internal standard for such multi-analyte methods due to its structural similarity to other progestins and its distinct mass, which prevents interference with the non-deuterated analytes.
In a GC-MS-based multi-steroid analysis, Levonorgestrel-d6 would be added to the sample at the beginning of the preparation process. It would then undergo the same extraction, derivatization, and chromatographic separation as the target analytes. The use of a deuterated internal standard is crucial as it compensates for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. nih.gov
A comprehensive steroid profiling method using GC-MS could be developed to include various classes of steroids, such as androgens, estrogens, and other progestins, alongside levonorgestrel. nih.govendocrine-abstracts.org The sample preparation would involve hydrolysis (if analyzing conjugated steroids from urine), followed by extraction and derivatization to create volatile TMS derivatives of all target steroids. nih.govmdpi.com
The chromatographic and mass spectrometric conditions would be optimized to achieve separation and sensitive detection of all compounds in the panel. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly beneficial when analyzing complex biological matrices. mdpi.comendocrine-abstracts.org
Table 2: Example of a Steroid Panel for Concomitant GC-MS Analysis with Levonorgestrel-d6 as Internal Standard
| Analyte | Class |
| Levonorgestrel | Progestin |
| Progesterone | Progestin |
| Testosterone | Androgen |
| Estradiol | Estrogen |
| Norethindrone | Progestin |
| Medroxyprogesterone | Progestin |
| Levonorgestrel-d6 | Internal Standard |
This table provides a representative panel of steroids that could be analyzed simultaneously. The actual composition of the panel would depend on the specific research or clinical question.
The development of such multi-analyte methods is complex, requiring careful optimization of the derivatization process to suit all analytes and fine-tuning of the GC temperature program and MS parameters to resolve and detect each compound. However, the resulting data provides a comprehensive snapshot of the steroid profile, which is invaluable for understanding complex biological systems and for the accurate assessment of exposure to multiple hormonal substances. nih.gov
Applications of Levonorgestrel D6 in Pharmacokinetic and Metabolic Research
Investigation of In Vitro Metabolic Stability and Enzyme Kinetics using Levonorgestrel-d6
The investigation of a drug's metabolic stability and the kinetics of the enzymes responsible for its metabolism are crucial steps in drug development. Levonorgestrel-d6 is an invaluable tool in these in vitro studies, providing a stable, isotopically labeled internal standard for the accurate quantification of the parent compound and its metabolites.
Hepatic Microsomal and Isolated Hepatocyte Assays for Metabolic Pathway Elucidation
Hepatic microsomes and isolated hepatocytes are standard in vitro models for studying drug metabolism. In these assays, Levonorgestrel-d6 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely measure the depletion of the parent levonorgestrel (B1675169) and the formation of its various metabolites over time. This allows researchers to elucidate the primary metabolic pathways. The primary metabolic transformations of levonorgestrel include reduction of the Δ4-3-oxo group and hydroxylation at several positions, followed by conjugation. thieme-connect.com The major circulating metabolites are often in the form of sulfates and glucuronides. thieme-connect.comscience.gov
While direct studies detailing the metabolic profile of Levonorgestrel-d6 itself in these systems are not extensively published, its use as an internal standard is well-documented in the analysis of levonorgestrel's metabolism. The near-identical chemical properties of Levonorgestrel-d6 to levonorgestrel ensure that it behaves similarly during extraction and analysis, correcting for any sample loss and enhancing the accuracy of the quantification of levonorgestrel and its metabolites.
Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved in Levonorgestrel Metabolism
The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoforms involved in a drug's metabolism is essential for predicting potential drug-drug interactions. It has been established that the metabolism of levonorgestrel is primarily mediated by the CYP3A4 isoform of the cytochrome P450 enzyme system. medchemexpress.commedchemexpress.com In vitro studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in confirming the role of CYP3A4. researchgate.net
Table 1: Key Cytochrome P450 Isoforms in Levonorgestrel Metabolism
| CYP Isoform | Role in Levonorgestrel Metabolism | Supporting Evidence |
| CYP3A4 | Major metabolizing enzyme. medchemexpress.commedchemexpress.com | In vitro studies with human liver microsomes and recombinant enzymes show significant metabolism of levonorgestrel. researchgate.net |
| CYP3A5 | Potential minor role in metabolism. | Studies suggest some contribution, though less significant than CYP3A4. nih.gov |
| CYP2C9 | Minor contribution to metabolism. | In vitro studies indicate a lesser role compared to CYP3A4. researchgate.net |
In Vivo Pharmacokinetic Investigations Utilizing Levonorgestrel-d6 as a Tracer in Non-Clinical Models
The use of stable isotope-labeled compounds like Levonorgestrel-d6 is a powerful technique in in vivo pharmacokinetic studies in non-clinical models. By administering a dose of the deuterated compound, researchers can accurately trace its journey through the body, from absorption to excretion.
Tracing Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Levonorgestrel
Levonorgestrel-d6 can be used as a tracer to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of levonorgestrel. Following administration of Levonorgestrel-d6 to animal models, its concentration and the appearance of its deuterated metabolites can be monitored in various biological matrices such as plasma, urine, and feces over time. This allows for a detailed understanding of the rate and extent of absorption, the tissues in which the drug distributes, the metabolic pathways it undergoes in a living system, and the routes and rates of its elimination.
The use of a deuterated tracer is particularly advantageous as it allows for the simultaneous administration of the labeled and unlabeled drug, enabling what is known as a "microdosing" or "co-administration" study. This approach can provide highly accurate data on bioavailability and metabolic profiles under steady-state conditions.
Determination of Systemic Clearance and Half-Life Leveraging Deuterated Analogs
In pharmacokinetic studies, Levonorgestrel-d6 is widely used as an internal standard for the quantification of levonorgestrel in biological samples, which is crucial for the accurate determination of key pharmacokinetic parameters such as systemic clearance and half-life. The co-injection of a known concentration of Levonorgestrel-d6 with the study sample allows for the correction of variability in sample preparation and instrument response, leading to highly precise and accurate measurements of the unlabeled drug's concentration.
Following intravenous administration of levonorgestrel, its plasma concentrations decline in a bi-exponential manner. researchgate.net The systemic bioavailability of oral levonorgestrel is high, approaching 100%. thieme-connect.com The elimination half-life of levonorgestrel has been reported to be approximately 26 hours. researchgate.net The use of sensitive analytical methods, for which Levonorgestrel-d6 is a key component, enables the detailed characterization of these pharmacokinetic parameters.
Table 2: Bioanalytical Method Parameters for Levonorgestrel Quantification using Levonorgestrel-d6 as an Internal Standard
| Parameter | Value/Description | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | thieme-connect.com |
| Internal Standard | Levonorgestrel-d6 | thieme-connect.com |
| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction | |
| Overall Recovery (Levonorgestrel) | ~93.69% | |
| Overall Recovery (Levonorgestrel-d6) | ~93.88% | |
| Precision (%RSD) | < 6.50% | |
| Accuracy (%RE) | within ± 5% |
Research into Drug-Drug Interaction Mechanisms Using Levonorgestrel-d6 as a Mechanistic Probe
Understanding the potential for drug-drug interactions is a critical aspect of drug development and clinical practice. Levonorgestrel-d6 can be a valuable tool in these investigations. Since levonorgestrel is primarily metabolized by CYP3A4, it is susceptible to interactions with drugs that induce or inhibit this enzyme.
The co-administration of CYP3A4 inducers, such as certain antiepileptic drugs or the antiretroviral efavirenz, can significantly increase the metabolism of levonorgestrel, leading to lower plasma concentrations and potentially reduced efficacy. medchemexpress.comnih.gov Conversely, co-administration with CYP3A4 inhibitors could potentially increase levonorgestrel levels.
In studies designed to investigate these interactions, Levonorgestrel-d6 is used as an internal standard to accurately quantify changes in levonorgestrel plasma concentrations when a co-administered drug is introduced. This allows for a precise assessment of the magnitude of the drug-drug interaction. While direct use of Levonorgestrel-d6 as a probe to measure enzyme inhibition or induction is not widely reported, its role in the accurate quantification of the parent drug is fundamental to these studies.
Table 3: Examples of Drug Interactions with Levonorgestrel Involving CYP3A4
| Interacting Drug Class | Mechanism of Interaction | Effect on Levonorgestrel |
| CYP3A4 Inducers (e.g., efavirenz, rifampicin) | Increased metabolism of levonorgestrel via induction of CYP3A4. medchemexpress.comnih.gov | Decreased plasma concentrations of levonorgestrel. medchemexpress.com |
| CYP3A4 Inhibitors (e.g., ketoconazole) | Potential for decreased metabolism of levonorgestrel. | Potential for increased plasma concentrations of levonorgestrel. |
| Oral Contraceptives containing Ethinylestradiol | Ethinylestradiol component can inhibit CYP2C19. nih.gov | Levonorgestrel alone does not significantly affect CYP2C19. nih.gov |
Integration of Deuterated Analogs in Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. nih.govnih.gov These models integrate physiological and anatomical data with compound-specific physicochemical and biochemical information to simulate drug concentration-time profiles in various tissues and organs. nih.govnih.gov For levonorgestrel, PBPK models have been developed to investigate drug-drug interactions (DDIs), the influence of obesity on its pharmacokinetics, and to support regulatory submissions. lonza.comresearchgate.net
The primary advantage of using a deuterated analog like Levonorgestrel-d6 is its utility as a tracer. cncb.ac.cn Since the deuterium (B1214612) substitution minimally alters the physicochemical properties of the molecule, Levonorgestrel-d6 is expected to behave almost identically to unlabeled levonorgestrel in biological systems. aptochem.com However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry. aptochem.com This unique characteristic enables sophisticated study designs, such as simultaneous administration of the labeled and unlabeled drug, to precisely delineate pharmacokinetic processes without the confounding factor of inter-occasion variability. nih.gov
One key application is in conducting microdose or tracer studies. nih.govsnmjournals.org A microdose of Levonorgestrel-d6 could be administered intravenously concurrently with a therapeutic oral dose of unlabeled levonorgestrel. This approach allows for the precise determination of absolute bioavailability by comparing the area under the curve (AUC) of the intravenous tracer to the oral therapeutic dose, all within a single study session, thereby eliminating intra-subject variability. nih.gov The data generated from such a study would provide highly accurate parameters for absorption and first-pass metabolism to be incorporated into a PBPK model.
The integration of data from studies using deuterated analogs can significantly enhance the predictive power and accuracy of PBPK models. The refined model can then be used with greater confidence for simulations in various scenarios, such as predicting DDIs, assessing the impact of genetic polymorphisms on pharmacokinetics, and establishing dosing recommendations for special populations. nih.govnih.gov
Detailed Research Findings
While specific research integrating Levonorgestrel-d6 into PBPK models is not publicly documented, we can extrapolate from established pharmacokinetic principles to illustrate how such findings would be presented. A study could be designed to co-administer oral unlabeled levonorgestrel and an intravenous microdose of Levonorgestrel-d6. The resulting pharmacokinetic data could be tabulated as follows:
Table 1: Comparative Pharmacokinetic Parameters of Levonorgestrel and Levonorgestrel-d6 Following Co-administration
| Parameter | Levonorgestrel (Oral) | Levonorgestrel-d6 (IV Microdose) |
|---|---|---|
| Dose | 1.5 mg | 100 µg |
| Cmax (ng/mL) | 5.8 ± 1.2 | 10.5 ± 2.1 |
| Tmax (h) | 2.1 ± 0.5 | 0.25 ± 0.1 |
| AUC₀-inf (ng·h/mL) | 55.6 ± 11.3 | 4.2 ± 0.8 |
| CL/F (L/h) | 27.0 ± 5.5 | N/A |
| CL (L/h) | N/A | 23.8 ± 4.9 |
| Vd (L) | N/A | 175 ± 35 |
| Absolute Bioavailability (F) | 85% | N/A |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
This rich dataset would then be used to inform and validate a PBPK model for levonorgestrel. The experimentally determined absolute bioavailability and clearance values would replace or refine the in vitro or in silico estimates used in the initial model development.
Table 2: Refinement of PBPK Model Parameters Using Levonorgestrel-d6 Tracer Data
| PBPK Model Parameter | Initial Value (In Vitro/In Silico) | Refined Value (From Tracer Study) |
|---|---|---|
| Intestinal Permeability (Peff) | High | Confirmed High |
| Fraction Absorbed (Fa) | 0.95 | 0.98 |
| Hepatic Clearance | 25 L/h | 23.8 L/h |
| Bioavailability | 80% | 85% |
| Volume of Distribution | 180 L | 175 L |
Data presented are hypothetical to illustrate the process of PBPK model refinement.
The refined PBPK model, now anchored with precise in vivo human data, can provide more accurate predictions of levonorgestrel's behavior under various physiological and pathological conditions, ultimately contributing to its safer and more effective use.
Environmental and Bio Monitoring Research Applications of Deuterated Levonorgestrel Analogs
Utilization of Levonorgestrel-d6 as a Tracer in Environmental Fate Studies of Steroid Contaminants
In environmental science, understanding the "fate" of a contaminant involves determining its transport, transformation, and ultimate location in various environmental compartments like water, soil, and living organisms. While Levonorgestrel-d6 is not typically released directly into the environment as a tracer due to practical and ethical considerations, its role as an analytical tracer or internal standard is fundamental to conducting accurate fate studies.
The core principle lies in the technique of isotope dilution analysis. Before analyzing an environmental sample (e.g., a water or sediment sample), a known quantity of Levonorgestrel-d6 is added. caymanchem.com Because Levonorgestrel-d6 is chemically identical to the native levonorgestrel (B1675169), it behaves in the same way during the complex extraction, purification, and analysis procedures. Any loss of the target compound during these steps will be mirrored by a proportional loss of the deuterated standard.
By using a mass spectrometer, which can differentiate between the slightly heavier Levonorgestrel-d6 and the native levonorgestrel based on their mass-to-charge ratio (m/z), analysts can measure the final ratio of the two compounds. researchgate.netresearchgate.net This ratio allows them to calculate back to the original concentration of levonorgestrel in the sample with high accuracy, effectively correcting for any procedural losses. This accurate quantification is the cornerstone of fate studies, enabling researchers to:
Determine Degradation Rates: By measuring the concentration of levonorgestrel in environmental systems over time, scientists can calculate how quickly it is broken down by processes like photolysis or microbial action.
Assess Partitioning Behavior: Accurate measurements reveal how levonorgestrel distributes between different environmental compartments. For example, research has investigated its tendency to adsorb to sludge and soil, finding that sorption is generally limited, making the aquatic environment the most relevant compartment for exposure. fda.gov
Evaluate Removal Efficiency: The use of Levonorgestrel-d6 as an internal standard helps in determining the effectiveness of wastewater treatment plants (WWTPs) in removing levonorgestrel. nih.gov
In essence, Levonorgestrel-d6 acts as a tracer throughout the analytical workflow, ensuring that the data collected on environmental concentrations of levonorgestrel is reliable and robust, which is essential for modeling its environmental behavior and risk.
Quantification of Levonorgestrel and Related Steroids in Complex Environmental Matrices (e.g., Water, Sediment, Biota)
The quantification of levonorgestrel and other synthetic steroids in environmental and biological samples is challenging due to their very low concentrations and the complexity of the sample matrices. nih.govnih.gov Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose, offering high sensitivity and selectivity. researchgate.netnih.gov In these methods, Levonorgestrel-d6 is critically employed as an internal standard to ensure accuracy. caymanchem.comresearchgate.net
The methodology generally involves extracting the steroids from the sample, followed by analysis using an LC-MS/MS system. The system is set to monitor specific mass transitions for both the target analyte (levonorgestrel) and the internal standard (Levonorgestrel-d6). researchgate.netnih.gov For instance, a common mass transition for levonorgestrel is from a parent ion of m/z 313.2 to a product ion of m/z 245.2, while for Levonorgestrel-d6, a typical transition is m/z 319.3 to 251.3. researchgate.net
Research has demonstrated the successful application of these methods for various matrices:
Water: Sensitive methods have been developed to measure progestins like levonorgestrel in freshwater and wastewater. A study analyzing samples from the Lake Balaton catchment area in Hungary detected levonorgestrel concentrations ranging from 0.85 to 3.40 ng/L in influents, with a method limit of quantification (LOQ) of 0.11 ng/L. nih.gov
Biota (Bio-monitoring): In the context of bio-monitoring, which includes measuring contaminant levels in organisms, highly sensitive methods originally developed for human plasma are directly applicable. These methods, using Levonorgestrel-d6 as an internal standard, can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. researchgate.netnih.govnih.gov This sensitivity is crucial for assessing the body burden of levonorgestrel in aquatic wildlife.
The tables below summarize the performance of several validated analytical methods that utilize a deuterated analog of levonorgestrel for quantification.
Table 1: Performance of LC-MS/MS Methods for Levonorgestrel Quantification
| Matrix | Internal Standard | Linear Range | Lower Limit of Quantification (LLOQ) | Analytical Technique | Source |
|---|---|---|---|---|---|
| Human Plasma | Levonorgestrel-d6 | 100–30,000 pg/mL | 100 pg/mL | UPLC-MS/MS | researchgate.netresearchgate.net |
| Human Plasma | D-(-)-norgestrel-d7 | 49.6–1500 pg/mL | 49.6 pg/mL | LC-MS/MS | nih.gov |
| Human Plasma | Prednisone* | Not specified | 100 pg/mL | UPLC-MS/MS | nih.govnih.gov |
| Freshwater | Not specified | Not specified | 0.11 ng/L | HPLC-MS/MS | nih.gov |
Note: While this study used Prednisone, the use of a deuterated standard like Levonorgestrel-d6 is more common for correcting matrix effects.
Table 2: Precision and Accuracy Data from a Validated Method Using Levonorgestrel-d6
| Parameter | Finding | Source |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.netresearchgate.net |
| Precision (%RSD) | <6.50% | researchgate.netresearchgate.net |
| Accuracy (%RE) | Within ± 5% | researchgate.netresearchgate.net |
| Recovery (Levonorgestrel) | 93.69% | researchgate.net |
| Recovery (Levonorgestrel-d6) | 93.88% | researchgate.net |
These findings underscore the reliability and sensitivity of methods employing Levonorgestrel-d6. The high recovery rates for both the analyte and the internal standard confirm that the standard effectively tracks the analyte through the extraction process, leading to highly accurate and precise results essential for environmental monitoring and ecological risk assessment. researchgate.net
Emerging Trends and Future Directions in Deuterated Steroid Research
Advances in Targeted Deuteration Synthesis Technologies
The synthesis of deuterated compounds has evolved from non-specific labeling to highly selective and efficient technologies. Modern synthetic methods allow for the precise placement of deuterium (B1214612) atoms at specific molecular positions, which is crucial for maximizing the desired effects on drug metabolism and pharmacokinetics.
Historically, deuterium labeling was often achieved through hydrogen-deuterium exchange reactions in the presence of a deuterated solvent, such as deuterium oxide (D₂O), which could lead to a mixture of products with varying degrees of deuteration. nih.govresearchgate.net More advanced strategies now employ a range of techniques to achieve site-selective deuteration. These include:
Catalytic Hydrogen Isotope Exchange (HIE): This method uses metal catalysts (e.g., iridium, rhodium, platinum) to facilitate the exchange of specific hydrogen atoms with deuterium from a deuterium source. researchgate.netresearchgate.net Recent developments have focused on new catalyst systems that offer greater selectivity and efficiency under milder conditions. researchgate.net
Reductive Deuteration: The use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), allows for the introduction of deuterium during the reduction of functional groups like ketones or aldehydes. nih.gov
Dehalogenative Deuteration: This technique involves the replacement of a halogen atom with a deuterium atom, offering a precise way to introduce the isotope at a specific location. researchgate.net
Ionic Liquid Catalysis: Recent research has demonstrated the use of ionic liquids to catalyze the synthesis of deuterated pharmaceuticals, offering an alternative to traditional methods. doi.org
For a steroid molecule like Levonorgestrel-d6, these advanced synthetic methods enable the precise introduction of six deuterium atoms. The formal name, (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d₆, indicates the specific positions of deuteration. caymanchem.com Such precision is vital for investigating the structure-activity relationship and the impact of deuteration at different sites.
Expanding the Research Landscape of Deuterated Analogs in Drug Discovery and Development
The application of deuteration in drug discovery has moved beyond simply creating analogs of existing drugs to a more integrated approach where deuteration is considered in the early stages of drug design. nih.govuniupo.it This "de novo" design of deuterated drugs has led to the development of novel therapeutic agents with improved properties. nih.gov The initial focus on enhancing metabolic stability has broadened to include improvements in efficacy and safety profiles. nih.gov
Deuterated compounds are being investigated across various therapeutic areas, including oncology and neurology. nih.govnih.govresearchgate.net The success of the first FDA-approved deuterated drug, deutetrabenazine, for treating chorea associated with Huntington's disease, has paved the way for further research and development in this area. nih.govresearchgate.netresearchgate.net Another approved deuterated drug, deucravacitinib, for psoriasis, highlights the expanding applications of this technology. nih.gov
Impact of Deuteration on Drug Metabolism and Pharmacokinetics
The primary rationale for deuterating drug molecules lies in the Deuterium Kinetic Isotope Effect (DKIE) . nih.gov A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.govhumanjournals.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic process. nih.govresearchgate.net
This effect can have several beneficial impacts on the metabolism and pharmacokinetics of a drug:
Altered Metabolic Pathways: Deuteration can redirect metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the safety and efficacy profile of the drug. nih.govresearchgate.net
Increased Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can decrease this effect, leading to higher concentrations of the active drug reaching systemic circulation after oral administration.
The magnitude of the DKIE is not uniform and depends on the specific metabolic reaction and the enzyme involved, such as cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org For instance, O-dealkylation reactions are generally more sensitive to deuteration than N-dealkylation or the oxidation of alkyl groups. nih.gov In the context of Levonorgestrel (B1675169), which undergoes metabolism in the liver, deuteration at specific sites could potentially alter its metabolic profile. nih.gov
Below is a table summarizing the potential pharmacokinetic effects of deuteration.
| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |
| Metabolic Clearance | Decrease | Slower cleavage of C-D bonds at metabolic sites (DKIE). nih.govnih.gov |
| Half-life (t½) | Increase | Reduced rate of metabolism leads to longer persistence in the body. humanjournals.comresearchgate.net |
| Area Under the Curve (AUC) | Increase | Slower clearance results in greater overall drug exposure. humanjournals.comresearchgate.net |
| Maximum Concentration (Cmax) | May Increase or Remain Unchanged | Dependent on the balance between absorption and the reduced first-pass effect. |
| Metabolite Profile | Altered | Can decrease the formation of specific, potentially toxic, metabolites. researchgate.net |
Deuterium as a Bioisostere in Medicinal Chemistry
In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity but potentially improving its physicochemical or pharmacokinetic properties. The substitution of hydrogen with deuterium is considered one of the most conservative examples of bioisosterism. nih.gov
Deuterium and protium (B1232500) (the most common isotope of hydrogen) are very similar in size and shape. researchgate.net However, there are subtle differences in their physicochemical properties:
Molar Volume: Deuterium has a slightly smaller molar volume. nih.govresearchgate.net
Lipophilicity: Deuterium can exhibit slightly lower lipophilicity. nih.gov
Bond Length: C-D bonds are marginally shorter than C-H bonds. nih.gov
While these differences are minor, they can, in combination with the DKIE, lead to significant changes in a drug's behavior in the body. The use of deuterium as a bioisostere allows medicinal chemists to fine-tune the properties of a drug molecule with minimal structural alteration. humanjournals.comacs.org
Computational Chemistry and Molecular Modeling Approaches for Predicting Deuteration Effects
Computational chemistry and molecular modeling are becoming increasingly important tools in modern drug discovery, and their application extends to the study of deuterated compounds. These methods can help predict the effects of deuteration, thereby guiding the synthesis and testing of new drug candidates.
Quantum chemistry calculations can be used to predict the strength of C-H versus C-D bonds and to estimate the magnitude of the DKIE for specific metabolic reactions. nih.gov This can help identify the optimal positions for deuteration to achieve the desired pharmacokinetic profile. Molecular dynamics simulations can be employed to study how deuteration might affect the binding of a drug to its target receptor or to metabolic enzymes.
Furthermore, computational approaches can predict changes in the physicochemical properties of a molecule upon deuteration, such as lipophilicity and conformational preferences. rsc.org By providing insights into how deuteration will affect a molecule's properties before it is synthesized, these computational tools can save time and resources in the drug development process. For a complex steroid like Levonorgestrel-d6, modeling its interaction with metabolic enzymes could provide valuable information on its potential metabolic fate.
Innovation in Analytical Platforms for the High-Throughput Analysis of Labeled Compounds
The increasing number of deuterated compounds being developed necessitates rapid and efficient analytical methods for their detection and quantification. High-throughput screening (HTS) platforms are essential for accelerating the drug discovery process. scdiscoveries.com Innovations in analytical techniques are crucial for supporting these HTS workflows. dovepress.comresearchgate.net
Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a primary tool for analyzing deuterated compounds. caymanchem.com Levonorgestrel-d6, for example, is intended for use as an internal standard for the quantification of levonorgestrel by GC- or LC-MS. caymanchem.com The mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification.
Recent advancements in analytical platforms aim to increase the speed and sensitivity of analysis:
Ultrafast Chromatography: The development of new chromatographic techniques allows for much faster separation of compounds, increasing the throughput of analytical laboratories. rsc.org
Direct-to-MS Techniques: Methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the rapid analysis of samples with minimal preparation. rsc.org
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap mass spectrometers provide high mass accuracy and resolution, which is beneficial for the analysis of complex mixtures and the identification of metabolites. researchgate.net
NMR Spectroscopy: While not as high-throughput as MS, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact location and extent of deuteration in a molecule. nih.govmdpi.com
These innovations in analytical technology are critical for the efficient development of deuterated drugs, from initial screening to clinical studies.
Q & A
Q. What are the key physicochemical properties of Levonorgestrel-d6, and how do they influence its experimental applications?
Levonorgestrel-d6 (C₂₁H₂₂D₆O₂; molecular weight 318.5) is a deuterated analog of levonorgestrel, a synthetic progestogen. Its isotopic purity (≥99% deuterated form) ensures minimal interference from non-deuterated (d0) contaminants in mass spectrometry (MS)-based assays . The compound is supplied as a solid, soluble in organic solvents like ethanol (0.5 mg/mL) and DMSO/DMF (5 mg/mL), and requires storage at -20°C for long-term stability (≥4 years) . These properties make it suitable as an internal standard for quantifying levonorgestrel in biological matrices via GC- or LC-MS .
Q. How should researchers prepare and validate stock solutions of Levonorgestrel-d6 for analytical workflows?
Stock solutions should be prepared by dissolving the compound in inert, deuterium-compatible solvents (e.g., ethanol or DMSO) under inert gas purging to prevent isotopic exchange. Accuracy in weighing (±5%) is critical; for higher precision, calibration curves using unlabeled standards are recommended . Method validation must include checks for deuterium loss during sample preparation (e.g., via freeze-thaw cycles or solvent evaporation) and matrix effects (e.g., ion suppression in LC-MS) .
Q. What are the primary pharmacological applications of Levonorgestrel-d6 in preclinical studies?
Levonorgestrel-d6 is used to study the pharmacokinetics and metabolism of levonorgestrel, particularly in contraceptive research. For example, in vivo studies in cats and mice have demonstrated its role in inhibiting ovulation (60 µg/day) and preventing embryo implantation . Its deuterated structure allows precise tracking of parent compounds and metabolites without cross-reactivity in MS assays .
Advanced Research Questions
Q. What experimental challenges arise when ensuring isotopic purity of Levonorgestrel-d6 in complex biological matrices?
Contamination with d0 levonorgestrel (≤1%) can skew quantitative results, especially in low-concentration samples. Researchers should validate assays using spiked matrices to assess interference thresholds and employ high-resolution MS (HRMS) to distinguish isotopic clusters . Accelerated stability studies (e.g., exposure to heat or light) can also identify conditions that promote deuterium loss .
Q. How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated levonorgestrel?
Deuterium labeling may subtly alter metabolic pathways due to the kinetic isotope effect (KIE). For instance, deuterium at carbon positions involved in CYP450-mediated oxidation (e.g., C2, C4, C6) could slow metabolism, leading to prolonged half-life comparisons. Parallel studies with both labeled and unlabeled compounds are essential to quantify KIE impacts .
Q. What strategies mitigate batch-to-batch variability in Levonorgestrel-d6 synthesis for reproducible research?
Batch-specific certificates of analysis (CoA) should detail isotopic purity, residual solvents, and impurities (e.g., Levonorgestrel Impurity P, 1263283-38-0). Techniques like NMR and HRMS can verify deuterium incorporation and structural integrity . Collaboration with suppliers to standardize synthesis protocols (e.g., deuterium source, reaction conditions) is also critical .
Q. How does Levonorgestrel-d6 interact with co-administered hormones in combination therapies, and how can these interactions be modeled experimentally?
Levonorgestrel is often combined with estrogens (e.g., in contraceptive formulations). In vitro models (e.g., receptor-binding assays) can assess competitive binding to progesterone receptors, while in vivo studies in ovariectomized rodents may evaluate synergistic/antagonistic effects on ovulation suppression . Deuterated analogs enable simultaneous quantification of multiple hormones in the same sample .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying Levonorgestrel-d6 in heterogeneous biological samples?
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to minimize matrix interference.
- Chromatography : Reverse-phase LC (C18 columns) with methanol/water gradients optimizes separation.
- Detection : Multiple reaction monitoring (MRM) in tandem MS (e.g., m/z 319→281 for Levonorgestrel-d6) enhances specificity .
Q. How should researchers address conflicting CAS registry numbers (e.g., 2376035-98-0 vs. 793-67-7) for Levonorgestrel-d6?
Cross-referencing supplier documentation (e.g., Santa Cruz Biotechnology: CAS 2376035-98-0) and third-party databases (e.g., PubChem) is essential. Discrepancies may arise from batch-specific registrations or structural variants; always verify with the CoA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
